![molecular formula C7H7BrN4 B567534 3-甲基氨基-5-溴-1H-吡唑并[3,4-B]吡啶 CAS No. 1289189-96-3](/img/structure/B567534.png)

3-甲基氨基-5-溴-1H-吡唑并[3,4-B]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

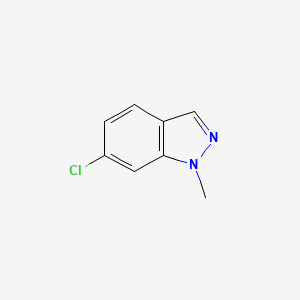

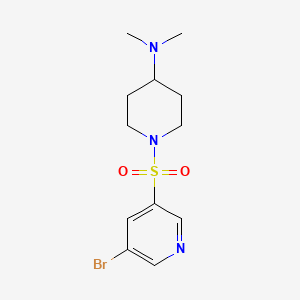

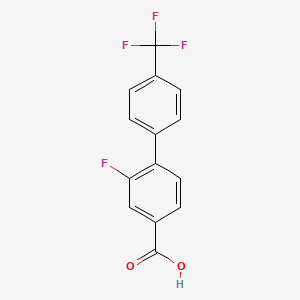

3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine is a chemical compound with the CAS Number: 1289189-96-3 . It has a molecular weight of 227.06 and its IUPAC name is 5-bromo-N-methyl-7H-pyrazolo[3,4-b]pyridin-3-amine . The compound is a light yellow solid .

Synthesis Analysis

Based on the available information, pyrazolo[3,4-b]pyridine derivatives have been synthesized using scaffold hopping and computer-aided drug design . In one study, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their activities to inhibit TRKA .Molecular Structure Analysis

The InChI code for 3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine is 1S/C7H7BrN4/c1-9-6-5-2-4(8)3-10-7(5)12-11-6/h2-3H,1H3,(H2,9,10,11,12) . This indicates the presence of a bromine atom, a methylamino group, and a pyrazolo[3,4-B]pyridine core in the molecule .Physical And Chemical Properties Analysis

3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine is a light yellow solid . It has a molecular weight of 227.06 . The compound should be stored at room temperature .科学研究应用

合成新的多杂环环系统

3-甲基氨基-5-溴-1H-吡唑并[3,4-B]吡啶被用作合成新的多杂环环系统的前体。它已被用于制备吡啶并[2',3':3,4]吡唑并[1,5-a]嘧啶衍生物和其他复杂结构。这些化合物已被评估其抗菌性能(Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019)。

抗菌和抗肿瘤评价

这种化学物质已参与合成具有吡唑和吡唑并[3,4-b]吡啶的各种杂环化合物。这些合成化合物已经进行了抗菌和抗肿瘤性能测试,显示出潜在的生物医学应用(Hamama, El‐Gohary, Soliman, & Zoorob, 2012)。

吡唑并[3,4-b]吡啶衍生物的开发

研究已经集中在创造吡唑并[3,4-b]吡啶的各种衍生物上,展示了这种化合物在杂环合成中的多功能性。这些衍生物在各个领域,包括药物化学,具有潜在的应用(Gad-Elkareem, Abdel-fattah, & Elneairy, 2007)。

生物医学应用

这种化合物在吡唑并[3,4-b]吡啶的合成中非常显著,这在生物医学研究中具有重要意义。这些化合物具有多样的取代基,并已被探索用于各种生物医学应用,突显了它们在药物发现和开发中的重要性(Donaire-Arias et al., 2022)。

离子液体中的合成

在离子液体中合成3-甲基氨基-5-溴-1H-吡唑并[3,4-B]吡啶衍生物代表了一种环保的方法。这种方法突显了绿色化学在合成这些化合物中的潜力(Shi, Zhou, & Liu, 2010)。

超声波促进合成

像超声波促进合成这样的创新方法已被用于创建融合多环吡唑并[3,4-b]吡啶衍生物。这种方法具有反应时间短和产率高等优势,展示了该化合物在现代合成技术中的适应性(Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010)。

作用机制

Target of Action

The primary target of 3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine interacts with its targets by inhibiting TRKA . This compound showed acceptable activity with an IC50 value of 56 nM . It inhibits the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

Biochemical Pathways

Once TRKs are activated, the intramembrane kinase domain is phosphorylated and the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) are triggered . These pathways are associated with the proliferation, differentiation, and survival of cells .

Pharmacokinetics

The compound possesses good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound has favorable ADME properties, which could impact its bioavailability.

Result of Action

The result of the compound’s action is the inhibition of cell proliferation, specifically in the Km-12 cell line . This could potentially lead to the treatment of cancers associated with the overexpression and continuous activation of TRKs .

安全和危害

未来方向

The future directions for the study of 3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine and its derivatives could involve further exploration of their inhibitory activities against TRKA . This could potentially lead to the development of new therapeutic agents for the treatment of diseases associated with TRKA overexpression .

属性

IUPAC Name |

5-bromo-N-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN4/c1-9-6-5-2-4(8)3-10-7(5)12-11-6/h2-3H,1H3,(H2,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHEFHQQRXHETAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NNC2=C1C=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-5-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B567459.png)